Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Key structural elements include:
- 6-isopropyl group: Enhances lipophilicity and modulates steric interactions.
- 2-(5-nitrofuran-2-carboxamido) substituent: Introduces electron-withdrawing nitro and furan moieties, likely influencing bioactivity (e.g., antimicrobial or antiparasitic effects) .
- Ethyl ester at position 3: Improves solubility and bioavailability via ester hydrolysis.
- Hydrochloride salt: Enhances aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-4-26-18(23)15-11-7-8-20(10(2)3)9-13(11)28-17(15)19-16(22)12-5-6-14(27-12)21(24)25;/h5-6,10H,4,7-9H2,1-3H3,(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZKRTVYZQWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nitrofuran moiety can undergo reduction to form reactive intermediates that can bind to nucleic acids and proteins, potentially leading to antimicrobial and anticancer activities. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to changes in gene expression, potentially upregulating or downregulating specific genes involved in cell proliferation, apoptosis, and metabolism. Furthermore, it may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The nitrofuran moiety can be reduced to form reactive intermediates that covalently bind to DNA and proteins, leading to cytotoxic effects. Additionally, the compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation and reduction of the compound. The nitrofuran moiety can be reduced to form reactive intermediates, which can further react with cellular nucleophiles. These metabolic reactions can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.
Biological Activity
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216378-48-1) is a complex organic compound characterized by its diverse functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O6S, with a molecular weight of approximately 443.90 g/mol. Its structure includes a tetrahydrothieno-pyridine core, an isopropyl group, and a nitrofuran moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22ClN3O6S |
| Molecular Weight | 443.90 g/mol |
| CAS Number | 1216378-48-1 |
| Purity | ≥98% |
Antimicrobial Activity
Research indicates that compounds with nitrofuran groups exhibit significant antimicrobial properties. The presence of the nitrofuran moiety in this compound suggests potential efficacy against various bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms involving DNA damage and inhibition of nucleic acid synthesis .
Anticancer Properties
Emerging studies have suggested that thieno-pyridine derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been noted in preliminary studies. The mechanism is hypothesized to involve the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thieno-pyridine derivatives. The results indicated that derivatives with similar structural features to ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine showed significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Assessment : In a study focusing on the cytotoxic effects of thieno-pyridine derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that these compounds could induce cell cycle arrest and apoptosis at certain concentrations, suggesting their potential as chemotherapeutic agents .
The biological activity of ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine is likely mediated through several mechanisms:
- DNA Interaction : The nitrofuran group can form reactive intermediates that interact with DNA, leading to strand breaks.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Apoptotic Pathways : Induction of apoptotic pathways through mitochondrial dysfunction or activation of caspases has been suggested.
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position is critical for modulating activity. Comparisons include:
Key Insights :
- Nitrofuran vs. Benzoyl/Amino Groups: The nitro group in the target compound may confer redox activity or antimicrobial effects, whereas bulky aromatic substituents (e.g., 2-phenoxybenzoyl) could impede membrane permeability .
- Amino Group Protection: Boc-protected analogs () prioritize synthetic stability over bioactivity, limiting direct pharmacological utility .
Structure-Activity Relationships (SAR) in Thiophene/Pyridine Systems
Evidence from adenosine A1 receptor modulators () provides SAR insights applicable to thieno-pyridine derivatives:
- Electron-Withdrawing Groups: Nitro (in nitrofuran) may enhance binding affinity by polarizing the aromatic system, similar to 3-(trifluoromethyl) substitutions in 2-amino-3-benzoylthiophenes .
- Hydrogen Bonding: The carboxamido group in the target compound could form intramolecular H-bonds, stabilizing active conformations—a phenomenon observed in fluorenone derivatives .
- Steric Effects : Isopropyl at position 6 balances lipophilicity and steric hindrance, contrasting with bulkier substituents that may reduce target engagement .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to free bases (e.g., Boc-protected analog in ) .
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound, and how can reaction progress be monitored?
The synthesis involves nitration, esterification, and cyclization reactions. Key steps include:
- Nitration of furfural derivatives to yield 5-nitrofuran intermediates, requiring strict temperature control (0–5°C) to avoid over-nitration.
- Amide coupling between the nitrofuran carboxylate and thienopyridine precursor, using coupling agents like DCC or EDC/HOBt for high yields .
- Cyclization under reflux in ethanol or THF to form the tetrahydrothienopyridine core. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and ¹H-NMR to confirm intermediate formation and purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- ¹H/¹³C-NMR : Identifies proton environments (e.g., isopropyl CH₃ at δ ~1.2 ppm, nitrofuran aromatic protons at δ ~7.5 ppm) and confirms ester/amide bond formation .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ ~429.87 m/z) and detects side products like de-esterified derivatives .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the solid state using SHELX programs for refinement .
Q. What are the solubility and storage requirements for this compound?
The hydrochloride salt is sparingly soluble in water but dissolves in DMSO or DMF. Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid exposure to light due to the nitro group’s photosensitivity .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?
Q. What mechanistic insights explain the compound’s biological activity (e.g., antimicrobial)?
The nitrofuran moiety generates reactive oxygen species (ROS) via nitroreductase-mediated reduction, disrupting microbial DNA. The thienopyridine core enhances membrane permeability, as shown in analogs with MIC values ≤2 µg/mL against Gram-positive bacteria .
Q. How can conflicting solubility data in different solvents be resolved methodologically?
Perform Hansen solubility parameter (HSP) analysis to correlate solvent polarity with solute interactions. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely indicate insolubility .
Q. What strategies mitigate side reactions during scale-up (e.g., ester hydrolysis)?
- Replace ethanol with 2-MeTHF in esterification steps to reduce water content.
- Employ continuous-flow reactors for precise temperature control during nitration, minimizing degradation .
Q. How does pH affect the stability of the hydrochloride salt in biological assays?
Conduct accelerated stability studies (25–40°C, pH 4–8). The compound degrades at pH >7 via ester hydrolysis, confirmed by HPLC tracking of degradation products (RT ~3.2 min) .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
Q. How are contradictory biological data (e.g., cytotoxicity vs. efficacy) analyzed?
Apply blinded replicate testing in cell lines (e.g., HEK293 vs. HeLa) and use Grubbs’ test to identify outliers. Cross-validate with orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
Methodological Tables
Table 1: Key Synthetic Intermediates and Analytical Data
| Intermediate | Key ¹H-NMR Signals (δ, ppm) | ESI-MS [M+H]⁺ |
|---|---|---|
| 5-Nitrofuran-2-carbaldehyde | 7.55 (d, J=3.5 Hz, 1H), 10.2 (s, 1H) | 156.0 |
| Thienopyridine precursor | 1.24 (t, J=7.1 Hz, 3H), 4.19 (q, 2H) | 289.3 |
| Final compound | 1.21 (d, J=6.8 Hz, 6H), 7.62 (d, 1H) | 429.9 |
Table 2: Stability Under Accelerated Conditions (40°C, 1 Week)
| pH | % Remaining (HPLC) | Major Degradation Product |
|---|---|---|
| 4 | 98.5 | None |
| 7 | 72.3 | Carboxylic acid derivative |
| 8 | 58.1 | Carboxylic acid derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
